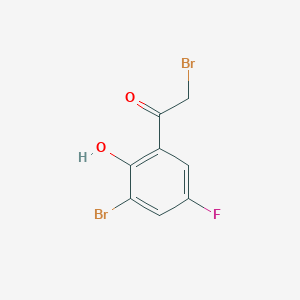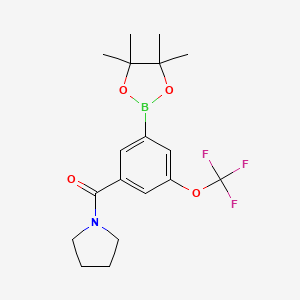
Pomalidomide-PEG8-Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-PEG8-Azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound serves as a versatile building block for creating these targeted protein degraders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG8-Azide typically involves the conjugation of pomalidomide with a PEG linker that terminates in an azide group. The reaction conditions often include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one approach that has been employed to enhance the efficiency and safety of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Pomalidomide-PEG8-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate in DMSO or water.
Reduction: Hydrogen gas or other reducing agents in the presence of a suitable catalyst.
Major Products:
科学研究应用
Chemistry: Pomalidomide-PEG8-Azide is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells . This has significant implications for chemical biology and drug discovery.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer. By targeting and degrading specific proteins involved in disease progression, it offers a novel approach to therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies .
作用机制
Pomalidomide-PEG8-Azide exerts its effects through the formation of PROTACs, which recruit an E3 ubiquitin ligase to target proteins for degradation . The pomalidomide moiety binds to the E3 ligase cereblon, while the PEG linker and azide group facilitate the attachment of the target protein . This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Pomalidomide-PEG5-Azide: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG6-Azide: Another variant with a different PEG linker length.
Pomalidomide-PEG8-Propargyl: Features a propargyl group instead of an azide.
Uniqueness: Pomalidomide-PEG8-Azide is unique due to its specific combination of a pomalidomide moiety, an eight-unit PEG linker, and an azide functional group. This combination provides optimal flexibility and reactivity for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
属性
分子式 |
C31H46N6O12 |
|---|---|
分子量 |
694.7 g/mol |
IUPAC 名称 |
4-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C31H46N6O12/c32-36-34-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-33-25-3-1-2-24-28(25)31(41)37(30(24)40)26-4-5-27(38)35-29(26)39/h1-3,26,33H,4-23H2,(H,35,38,39) |
InChI 键 |
HPIXDSJLVRHUFH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



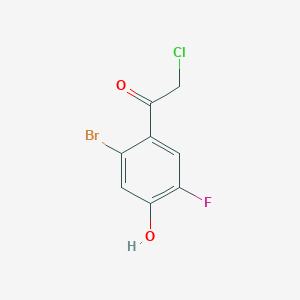
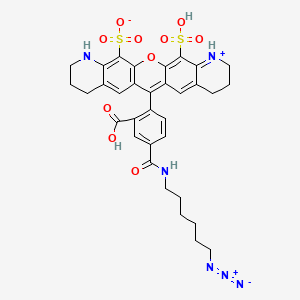
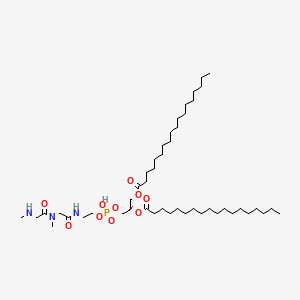
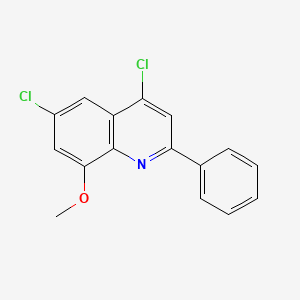
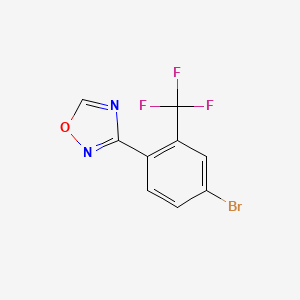
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
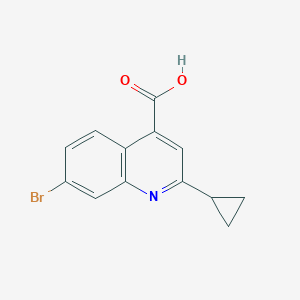

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
